molecular formula C10H9NO5 B5819696 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole

5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole

Cat. No.: B5819696
M. Wt: 223.18 g/mol
InChI Key: GPZHSRJBTWPMMQ-NSCUHMNNSA-N
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Description

5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole is a synthetic benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with a methoxy group at position 5 and an (E)-configured nitroethenyl group at position 6. The nitroethenyl group introduces strong electron-withdrawing properties, which may influence its reactivity, binding affinity, and biological activity. The (E)-stereochemistry of the nitroethenyl group is critical, as geometric isomerism often modulates interactions with biological targets .

Properties

IUPAC Name

5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-14-8-5-10-9(15-6-16-10)4-7(8)2-3-11(12)13/h2-5H,6H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZHSRJBTWPMMQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1/C=C/[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole typically involves the nitration of a methoxy-substituted benzodioxole precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective formation of the nitroethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted benzodioxole derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Benzodioxole Derivatives

Structural Analogues with Substituents at Positions 5 and 6
Compound Name Substituents (Position 5/6) Key Functional Groups Biological Activity/Properties Source ID
Target Compound 5-OCH₃, 6-(E)-NO₂CH=CH Nitroethenyl, Methoxy Not explicitly reported (inferred from analogues) N/A
Carpacin 5-OCH₃, 6-(E)-CH₂CH=CH Propenyl, Methoxy Plant-derived; stereospecific fragrance
Dillapiol/Apiol 4,5-OCH₃ or 4,7-OCH₃; 6-CH₂CH=CH Dimethoxy, Propenyl Antioxidant, neuroprotective
5-Bromo-6-nitro-1,3-benzodioxole 5-Br, 6-NO₂ Bromo, Nitro Synthetic intermediate; unknown bioactivity
Piperonyl Butoxide (PBO) 5-OCH₂-(ether chain), 6-CH₂CH₂CH₃ Ether chain, Propyl Pesticide synergist (CYP450 inhibition)
6-Benzyl-1,3-benzodioxole derivatives 5-OCH₃, 6-CH₂C₆H₄-p-OCH₃ Benzyl, Methoxy Antimitotic (tubulin polymerization inhibition)

Key Observations :

  • Electronic Effects: The nitroethenyl group in the target compound is more electron-withdrawing than the propenyl group in Carpacin or the benzyl group in antimitotic derivatives.
  • Stereochemistry : Carpacin’s (E)-propenyl group is critical for its biological role, suggesting the (E)-configuration in the target compound is similarly important .
  • Biological Activity: Antimitotic Potential: Derivatives with a para-methoxybenzyl group at position 6 (e.g., 6-benzyl-1,3-benzodioxoles) inhibit tubulin polymerization. The target compound’s nitroethenyl group may mimic this steric/electronic profile but with distinct kinetics . Neuroprotection: Dillapiol/apiol exhibit neuroprotective effects, likely due to dimethoxy and propenyl groups. The target compound’s single methoxy and nitroethenyl groups may reduce antioxidant capacity but introduce novel mechanisms . Pesticidal Synergy: Piperonyl butoxide’s long ether chain enhances its role as a CYP450 inhibitor, whereas the nitroethenyl group may confer direct pesticidal activity via nitroreductase interactions .
Pharmacokinetic and Toxicity Considerations
  • Lipophilicity: Piperonyl butoxide’s extended ether chain increases lipophilicity, aiding membrane penetration.
  • BBB Permeability : 2,2-Diphenyl-1,3-benzodioxole analogues show high blood-brain barrier (BBB) permeability, suggesting the target compound’s nitro group might reduce CNS penetration due to polarity .
  • Metabolic Stability : Benzodioxoles with electron-withdrawing groups (e.g., nitro) may resist oxidative metabolism, enhancing half-life compared to propenyl or benzyl analogues .

Biological Activity

5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole (C10H9NO5) is a synthetic compound belonging to the class of benzodioxoles, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Structure

The molecular structure of this compound is characterized by a methoxy group and a nitroethenyl substituent attached to a benzodioxole core. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC10H9NO5
IUPAC NameThis compound
Molecular Weight209.18 g/mol
InChI KeyGPZHSRJBTWPMMQ-NSCUHMNNSA-N
CAS Number19202-23-4

Anticancer Properties

Research indicates that derivatives of benzodioxoles exhibit significant antitumor activity. For instance, studies have shown that compounds with structural similarities to this compound can inhibit microtubule assembly and act as competitive inhibitors of tubulin binding sites, similar to podophyllotoxin, a known anticancer agent .

The mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds can induce apoptosis in cancer cells. The presence of the nitroethenyl group enhances the compound's ability to interact with biological targets.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Several case studies highlight the biological efficacy of benzodioxole derivatives:

  • Study on Antitumor Activity : A study demonstrated that a related benzodioxole derivative significantly inhibited tumor growth in mouse models by affecting microtubule dynamics and inducing apoptosis in cancer cells .
  • Anti-inflammatory Activity : Research indicated that compounds similar to this compound reduced inflammation in animal models of arthritis by downregulating inflammatory markers .

Q & A

Q. What are the standard synthetic routes for 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole, and what key reagents are involved?

The synthesis typically involves multi-step routes starting from substituted benzodioxoles. For example:

  • Step 1 : Nitration of 5-methoxy-1,3-benzodioxole to introduce the nitro group at the 6-position.
  • Step 2 : Formation of the nitroethenyl group via a Wittig or Heck coupling reaction, ensuring stereochemical control for the (E)-configuration.
    Key reagents include nitroaryl precursors, palladium catalysts (for coupling), and bases like triethylamine. Characterization via NMR (¹H/¹³C) and X-ray crystallography is critical to confirm regioselectivity and stereochemistry .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • X-ray crystallography : To resolve bond angles, dihedral angles, and nitroethenyl geometry.
  • Spectroscopic methods :
    • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and nitroethenyl protons (δ ~7.0–8.0 ppm, coupling constants confirm E configuration).
    • IR spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
    • Mass spectrometry : High-resolution MS confirms molecular ion (e.g., [M+H]⁺ or [M–NO₂]⁺ fragments) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles (nitro groups can be irritants).
  • Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors.
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal. Refer to safety data sheets for structurally related nitrobenzodioxoles .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for nitroethenyl-substituted benzodioxoles?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:

  • Purity : Use HPLC (>98% purity) to eliminate confounding impurities.
  • Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Structural confirmation : Re-validate stereochemistry if activity differs from literature (e.g., E vs. Z isomers) .

Q. How can computational chemistry optimize the design of benzodioxole derivatives for GABA_A receptor targeting?

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with the benzodiazepine site.
  • QSAR models : Corporate nitroethenyl electronic parameters (Hammett σ constants) to predict binding affinity.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with in vitro GABA_A receptor assays .

Q. What advanced techniques characterize the nitroethenyl group’s electronic effects on reactivity?

  • Cyclic voltammetry : Measure reduction potentials of the nitro group to assess electron-withdrawing strength.
  • DFT calculations : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • UV-Vis spectroscopy : Monitor charge-transfer transitions (e.g., π→π* in nitroethenyl) for solvatochromic studies .

Q. How do solvent and catalyst choices influence stereoselectivity in nitroethenyl synthesis?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor E isomer via stabilization of transition states.
  • Catalyst systems : Pd(OAc)₂ with PPh₃ ligands improves coupling efficiency for E configuration.
  • Temperature : Lower temps (<60°C) reduce isomerization risk. Confirm via NOESY NMR .

Notes

  • References are curated from peer-reviewed journals, NIST data, and synthesis protocols.
  • Methodological answers emphasize reproducibility and interdisciplinary validation.

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